Nickel gamma-aminobutyratopantothenate
Description
IUPAC Systematic Nomenclature
The IUPAC name for nickel gamma-aminobutyratopantothenate is derived from its constituent ligands and metal center. Pantothenic acid, a B-vitamin precursor, contributes a deprotonated pantothenate moiety (C₉H₁₆NO₅⁻), while GABA provides a gamma-aminobutyrate ligand (C₄H₈NO₂⁻). The nickel(II) ion adopts a typical octahedral geometry, coordinating to these ligands.
The systematic name is:
Nickel(II) bis(4-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]butanoato-κO) bis(4-aminobutanoato-κO) tetrahydrate
This nomenclature reflects:
Alternative Naming Conventions in Coordination Chemistry
In coordination chemistry, abbreviated naming conventions are common:
- Ni(PANA-H)₂(GABA)₂·4H₂O , where PANA-H denotes deprotonated pantothenic acid.
- Bis(pantothenato)bis(gamma-aminobutyrato)nickel(II) tetrahydrate , emphasizing ligand multiplicity.
Such abbreviations prioritize ligand stoichiometry over detailed stereochemical descriptors, aligning with practices in inorganic synthesis literature.
Structural Relationship to Pantothenic Acid Derivatives
Pantothenic acid (vitamin B₅) serves as the precursor to coenzyme A (CoA), a critical acyl carrier in metabolism. Its derivative, pantothenate, coordinates metals via its carboxylate and β-alanine amide groups. In this compound:
- The pantothenate ligand retains the (R)-2,4-dihydroxy-3,3-dimethylbutanamide backbone, with deprotonation at the C-terminal carboxylate.
- The gamma-aminobutyrate ligand introduces a four-carbon chain with an amine group at the γ-position, enabling additional hydrogen-bonding interactions.
Structural Comparison of Ligands
The coexistence of these ligands in a single complex suggests potential synergies in metal-mediated biochemical processes, though functional studies remain speculative without direct evidence.
Properties
CAS No. |
85625-89-4 |
|---|---|
Molecular Formula |
C13H23N2NiO7 |
Molecular Weight |
378.02 g/mol |
IUPAC Name |
4-azanidylbutanoate;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;nickel(3+) |
InChI |
InChI=1S/C9H17NO5.C4H8NO2.Ni/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;5-3-1-2-4(6)7;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);5H,1-3H2,(H,6,7);/q;-1;+3/p-2 |
InChI Key |
CKNXVUIIQWLEGC-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C(CC(=O)[O-])C[NH-].[Ni+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nickel gamma-aminobutyratopantothenate typically involves the reaction of nickel salts with gamma-aminobutyric acid and pantothenic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Nickel gamma-aminobutyratopantothenate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other by-products.
Reduction: Reduction reactions can convert the nickel ion to a lower oxidation state, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Various ligands, including amines and phosphines, can be used under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while substitution reactions can produce a variety of nickel complexes with different ligands .
Scientific Research Applications
Nickel gamma-aminobutyratopantothenate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.
Biology: The compound is studied for its potential role in enzyme inhibition and as a model compound for studying nickel’s biological effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of advanced materials, including nickel-based alloys and coatings
Mechanism of Action
The mechanism of action of nickel gamma-aminobutyratopantothenate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Chemical Properties
Nickel gamma-aminobutyratopantothenate belongs to a class of organonickel complexes. Below is a comparative analysis with other nickel compounds:
Notes:
- Exposure limits for nickel compounds are stringent due to carcinogenicity (Table 13, ). This compound lacks specific regulatory data but would likely fall under general nickel compound regulations (Table 22, ).
- Compared to Copper gamma-aminobutyratopantothenate, replacing Cu with Ni alters redox activity and ligand stability.
Environmental and Industrial Relevance
- Production: Nickel compounds are primarily by-products of mining and refining (Table 2, ).
- Environmental Impact: Nickel compounds are persistent pollutants, with ambient air concentrations monitored in industrial zones (Figure 4-51, ). The environmental fate of organonickel complexes like this compound is undocumented but may involve slower degradation due to organic ligands.
Toxicity and Regulatory Status
- Toxicity Profile: Nickel compounds exhibit dose-dependent carcinogenicity (e.g., lung/nasal cancers) and immunotoxicity. While this compound’s specific effects are unknown, its organic ligands (GABA, pantothenate) may mitigate metal ion release compared to inorganic salts like NiSO₄ .
- Regulatory Classification: The EU classifies nickel compounds as Category 1B carcinogens (Table 25, ). Practical implications include mandatory exposure monitoring and respiratory protection in workplaces (Table 22, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
